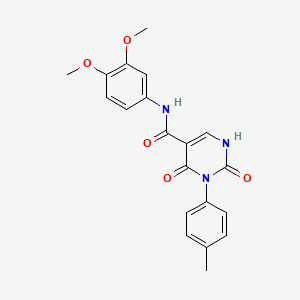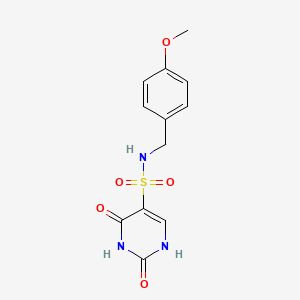![molecular formula C25H18N2O5 B11297942 3,3'-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11297942.png)
3,3'-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes two 4-hydroxyquinolin-2(1H)-one units connected by a methylene bridge to a 4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) typically involves the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (Et3N). During this process, an unexpected intermediate, 4-formyl-2-quinolone, is formed. This intermediate then reacts with the parent quinolone under the same reaction conditions to yield the final product . The structure of the obtained products is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinolones. These products are often characterized by their enhanced biological and chemical properties.
Scientific Research Applications
3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound has a good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting its potential as an antiviral agent . The compound’s hydroxyl groups and quinolone structure allow it to form hydrogen bonds and other interactions with target proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: A simpler analog with similar chemical properties.
3,3’-Methylenebis(4-hydroxyquinolin-2(1H)-one): A related compound with a methylene bridge connecting two quinolone units.
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Another derivative with an acetyl group at the 3-position.
Uniqueness
3,3’-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is unique due to its complex structure, which combines the properties of quinolones and phenols. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antiviral agent further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H18N2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-(4-hydroxyphenyl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N2O5/c28-14-11-9-13(10-12-14)19(20-22(29)15-5-1-3-7-17(15)26-24(20)31)21-23(30)16-6-2-4-8-18(16)27-25(21)32/h1-12,19,28H,(H2,26,29,31)(H2,27,30,32) |
InChI Key |
JFNBBBYVFHFOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5NC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11297863.png)


![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11297879.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11297888.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11297895.png)
![2-(4-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11297899.png)

![N-benzyl-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11297908.png)
![2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B11297916.png)

![4-benzyl-1-(4-chlorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11297950.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11297955.png)
![Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297959.png)
